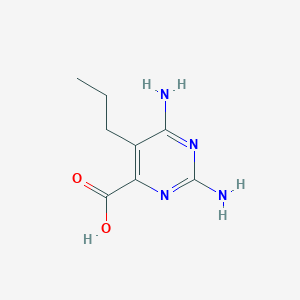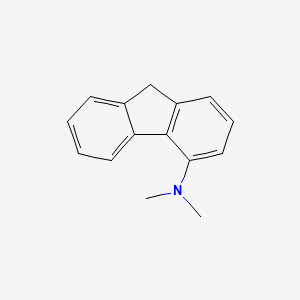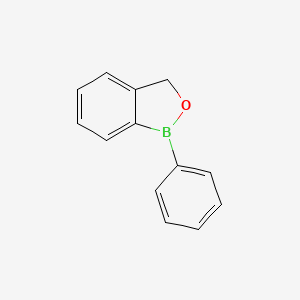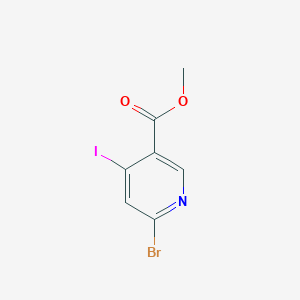![molecular formula C12H24N2O10S2 B13991448 2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate CAS No. 14737-63-4](/img/structure/B13991448.png)
2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate is a chemical compound with the molecular formula C12H24N2O10S2 and a molecular weight of 420.4564 g/mol . This compound is known for its unique structure, which includes ethoxycarbonyl and methanesulfonate groups, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate typically involves the reaction of butane-1,4-diyl dimethanesulfonate with ethoxycarbonylamine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ethoxycarbonyl groups into primary amines.
Substitution: The methanesulfonate groups can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate involves its interaction with specific molecular targets. The ethoxycarbonyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The methanesulfonate groups may also interact with cellular membranes, affecting their permeability and function .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate include:
Bis(2-hydroxy-3-ethoxybenzaldehyde) O,O′-(butane-1,4-diyl)dioxime: This compound has a similar butane-1,4-diyl backbone but different functional groups, leading to distinct chemical properties.
Butane-1,4-diyl bis(2-hydroxy-3-ethoxybenzaldehyde): Another compound with a butane-1,4-diyl core, but with hydroxy and ethoxybenzaldehyde groups instead of ethoxycarbonyl and methanesulfonate groups.
Propriétés
Numéro CAS |
14737-63-4 |
|---|---|
Formule moléculaire |
C12H24N2O10S2 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
[2,3-bis(ethoxycarbonylamino)-4-methylsulfonyloxybutyl] methanesulfonate |
InChI |
InChI=1S/C12H24N2O10S2/c1-5-21-11(15)13-9(7-23-25(3,17)18)10(8-24-26(4,19)20)14-12(16)22-6-2/h9-10H,5-8H2,1-4H3,(H,13,15)(H,14,16) |
Clé InChI |
CSWRQKKEMDJIQS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC(COS(=O)(=O)C)C(COS(=O)(=O)C)NC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Cyclopentyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13991370.png)













